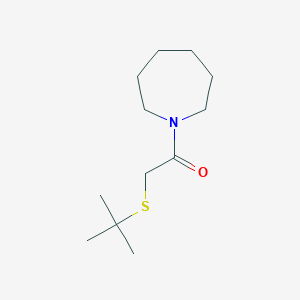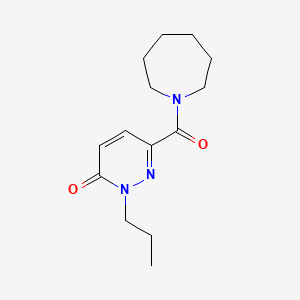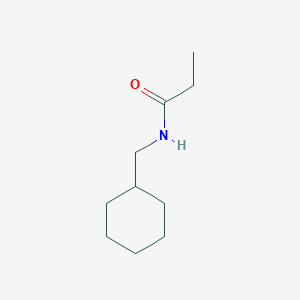
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, also known as THIQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THIQ is a derivative of isoquinoline and thiazole, and its chemical structure makes it a promising candidate for drug design.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its interaction with the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and inhibition of cell proliferation. This compound has been shown to increase the expression of genes involved in dopamine signaling and synaptic plasticity, which may contribute to its potential as a treatment for addiction and other psychiatric disorders. This compound has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
Advantages and Limitations for Lab Experiments
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in lab experiments, including its high affinity for various receptors in the brain and its potential therapeutic applications in a variety of fields. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including:
1. Further studies on the mechanism of action of this compound, including its interactions with various receptors in the brain.
2. Development of new derivatives of this compound with improved solubility and pharmacokinetic properties.
3. Studies on the potential use of this compound as a treatment for addiction, depression, and other psychiatric disorders.
4. Studies on the potential use of this compound in cancer research, including its effects on tumor growth and metastasis.
5. Development of new methods for the synthesis of this compound and its derivatives, with improved yields and purity.
In conclusion, this compound is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multistep process involving the reaction of 2-aminothiazole with various aldehydes, followed by cyclization and reduction steps. The yield of this compound can be optimized through careful selection of reaction conditions and purification methods.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have affinity for various receptors in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. This has led to research on the potential use of this compound as a treatment for addiction, depression, and other psychiatric disorders.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-13(18-9-15-10)14(17)16-7-6-11-4-2-3-5-12(11)8-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDAVWKNLHCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)




![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)